Tenofovir Disoproxil Isopropoxycarbonyl

描述

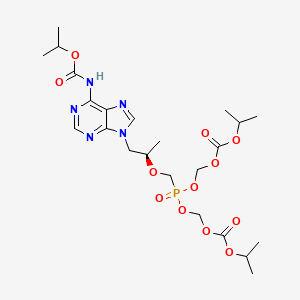

Structure

2D Structure

属性

IUPAC Name |

propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGIZKCGVNNKM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N5O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858428 | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244022-54-5 | |

| Record name | (R)-Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-ISOPROPYL (9-(2-((BIS(((ISOPROPOXYCARBONYL)OXY)METHOXY)PHOSPHORYL)METHOXY)PROPYL)-9H-PURIN-6-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BJ59FVC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Tenofovir Disoproxil Isopropoxycarbonyl

Established Synthetic Pathways for Tenofovir (B777) Alafenamide (TAF) and Related Prodrugs

The synthesis of Tenofovir Alafenamide has been approached through various routes, which can be broadly categorized based on their retrosynthetic disconnection. acs.org The most common strategies begin with the key intermediate, tenofovir, also known as (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA). acs.org

One of the primary industrial processes involves a multi-step sequence starting from PMPA. acs.org This pathway typically includes the protection of the phosphonic acid, followed by coupling with the L-alanine isopropyl ester and a phenolic leaving group, and finally, deprotection to yield TAF. A common method involves the esterification of PMPA with phenol, catalyzed by dicyclohexylcarbodiimide (DCC) in a solvent like 1-methyl-2-pyrrolidinone (NMP). epa.gov

More recent synthetic strategies have aimed to circumvent the use of PMPA as a starting material, developing de novo syntheses of TAF. acs.org One such approach features a novel carbon-phosphorus bond construction methodology. acs.org This PMPA-free synthesis is designed to avoid the drawbacks associated with the commercial process and to diversify the synthetic portfolio for TAF. acs.org

Chemoenzymatic routes have also been explored for the synthesis of tenofovir, the precursor to TAF. nih.gov These methods utilize enzymes, such as lipases or alcohol dehydrogenases, for key stereoselective transformations, offering an alternative to traditional chemical synthesis. nih.gov For instance, a lipase-catalyzed kinetic resolution can produce the desired (R)-ester intermediate with high enantiomeric excess. nih.gov

Precursor Synthesis and Intermediate Compound Analysis

The synthesis of Tenofovir Alafenamide relies on the availability of key precursors. The core structure is derived from tenofovir (PMPA), which itself can be synthesized through various methods. An efficient synthesis of tenofovir has been reported starting from the acyclic precursor diaminomalononitrile. chemrxiv.orgacs.org

The phosphonamidate prodrug moiety of TAF is constructed from L-alanine isopropyl ester and a phenyl group. The synthesis of TAF can be achieved by reacting phenyl hydrogen((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate with L-alanine isopropyl ester. chemicalbook.com

A critical aspect of TAF synthesis is the management of diastereomers formed at the phosphorus center. The reaction of the phosphonate (B1237965) precursor with the amino acid ester results in a mixture of two diastereomers, (S)-TAF and (R)-TAF. The desired biologically active isomer is the (S)-diastereomer. The analysis of these intermediates is crucial for ensuring the stereochemical purity of the final product. Chromatographic techniques, such as HPLC, are employed to separate and quantify the diastereomeric ratio.

Optimization of Synthetic Yields and Stereoselectivity

Dynamic resolution processes have been developed to enhance the diastereoselectivity of the synthesis. ubc.ca These methods aim to convert the undesired diastereomer into the desired one, thereby increasing the yield of the active isomer. One patented method describes a process for preparing diastereomerically pure TAF where a reactive phosphoramidate intermediate crystallizes from the reaction medium enriched in the desired diastereomer. google.com The use of specific solvents, such as isopropyl acetate, has been shown to facilitate the direct crystallization and separation of the target Sp diastereoisomer, leading to high yields and optical purity. google.com

The table below summarizes some of the process parameters that have been screened for optimization in TAF synthesis.

| Parameter | Condition | Outcome | Reference |

| Solvent | Isopropyl Acetate | Direct crystallization of the desired diastereomer | google.com |

| Temperature | Addition at 29-31 °C, reaction at 45-47 °C | Optimized yield of P-alkylation product | acs.org |

| Chromatography | Simulated moving bed chromatography | Separation of diastereomers | chemicalbook.com |

Further process improvements have focused on reducing the number of synthetic steps and avoiding problematic reagents. For example, improvements in the synthesis of the tenofovir precursor have eliminated the need for magnesium tert-butoxide and reduced solvent usage. chemrxiv.org

Analog Development and Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

The development of Tenofovir Alafenamide has spurred research into other prodrugs of tenofovir to further improve its pharmacological properties. Structure-activity relationship (SAR) studies of tenofovir and its analogs have been a focus of research to understand the chemical features that contribute to antiviral activity. semanticscholar.org

TAF itself was developed as a more efficient prodrug than tenofovir disoproxil fumarate (B1241708) (TDF). nih.gov TAF is more stable in plasma and is more efficiently converted to tenofovir intracellularly, leading to higher concentrations of the active tenofovir diphosphate (B83284) in target cells. nih.gov This allows for a significantly lower dose compared to TDF. acs.org

Preclinical studies have explored various modifications to the prodrug moiety to enhance delivery and activity. The aim of these studies is to identify analogs with improved cell targeting, metabolic stability, and antiviral potency. A limited SAR analysis has identified other benzisothiazolone analogs that inhibit HIV reverse transcriptase activity. researchgate.net

The development of new analogs is also driven by the emergence of drug resistance. The primary mutation that affects the activity of tenofovir is K65R in the reverse transcriptase enzyme. nih.gov While TAF demonstrates higher intracellular concentrations of the active metabolite, which may help overcome some resistance, the development of new analogs with activity against resistant strains remains an important area of research. nih.gov

Molecular and Cellular Pharmacokinetics: Prodrug Activation and Intracellular Disposition

Mechanisms of Prodrug Uptake into Target Cells (e.g., Passive Diffusion, Transporter-Mediated Entry)

The cellular uptake of Tenofovir (B777) Disoproxil is a critical first step in its pharmacokinetic pathway. Research indicates that due to its lipophilic nature, Tenofovir Disoproxil primarily enters target cells, such as vaginal epithelial cells and T cells, via passive diffusion. nih.govresearchgate.netnih.gov This transport mechanism is characterized by its energy independence. nih.govnih.gov

Studies comparing the uptake of Tenofovir Disoproxil (TDF) with its parent compound, tenofovir (TFV), have shown that exposure to equimolar concentrations results in significantly higher intracellular drug levels—over 10-fold greater—for the prodrug TDF. nih.govresearchgate.netnih.gov While TDF uptake is energy-independent, its accumulation exhibits non-linear kinetics. nih.govresearchgate.net Competition studies, where excess unlabeled TDF inhibited the uptake of radiolabeled TDF, further support a saturable process, likely related to the subsequent intracellular enzymatic conversion rather than the initial membrane transport. nih.govnih.gov In contrast, the parent molecule, tenofovir, relies on a distinct, energy-dependent uptake mechanism involving endocytosis. nih.gov

Enzymatic Biotransformation Pathways to Tenofovir (TFV)

Following its entry into the cell, Tenofovir Disoproxil undergoes rapid and efficient enzymatic hydrolysis to release the parent molecule, tenofovir. amazonaws.comresearchgate.net This biotransformation is a crucial step that "traps" the drug intracellularly, preparing it for the subsequent phosphorylation cascade. The process involves the cleavage of the two isopropoxycarbonylmethyl (disoproxil) ester groups. researchgate.net This hydrolysis is primarily mediated by intracellular esterases. nih.gov

The hydrolysis of tenofovir prodrugs is a complex process involving multiple enzymes. For Tenofovir Disoproxil (TDF), the key enzymes are broadly identified as carboxylesterases and phosphodiesterases. nih.gov The involvement of carboxylesterases in TDF hydrolysis is supported by findings that the carboxylesterase inhibitor bis-p-nitrophenyl phosphate (B84403) (BNPP) reduces TDF uptake and metabolism, suggesting the saturability of these intracellular enzymes. nih.govresearchgate.netnih.gov

While the prompt specifically inquires about Cathepsin A (CatA) and Carboxylesterase 1 (CES1), extensive research has more definitively linked these specific enzymes to the hydrolysis of the other major tenofovir prodrug, Tenofovir Alafenamide (TAF). researchgate.netnih.govnih.gov In human liver cells, for instance, studies have shown that both CatA and CES1 are capable of hydrolyzing TAF, with evidence suggesting CatA may play a more significant role in its hepatic activation than CES1. nih.govnih.gov For TDF, the literature primarily points to a broader category of carboxylesterases rather than singling out CES1 or CatA as the principal mediators.

The stability and hydrolysis rate of Tenofovir Disoproxil are influenced by environmental conditions such as pH. Forced degradation studies provide insight into its chemical lability. These studies, which subject the drug to various stress conditions, can simulate the enzymatic and pH-driven hydrolysis that occurs in vivo. The results highlight the compound's susceptibility to hydrolysis, which is essential for its activation.

| Condition | Degradation (%) |

|---|---|

| Acid Hydrolysis (0.1N HCl) | 10.95% |

| Alkaline Hydrolysis (0.1N NaOH) | 10.60% |

| Neutral Hydrolysis | 12.26% |

| Oxidative Degradation (Hydrogen Peroxide) | 12.22% |

Data derived from forced degradation studies indicating the percentage of drug degraded under specific stress conditions.

Intracellular Phosphorylation Cascade to Tenofovir Diphosphate (B83284) (TFV-DP)

Once Tenofovir Disoproxil is hydrolyzed to tenofovir (TFV), the parent compound must undergo two successive phosphorylation steps to be converted into its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). patsnap.comnih.govdrugbank.com This phosphorylation is carried out by endogenous cellular kinases and is a rate-limiting factor in the drug's activation. nih.gov TFV-DP is the molecular form that competes with the natural deoxyadenosine (B7792050) 5'-triphosphate (dATP) for incorporation into viral DNA, thereby inhibiting the viral reverse transcriptase enzyme. patsnap.comsmpdb.ca

The two-step phosphorylation of tenofovir is catalyzed by distinct cellular kinases in a tissue-specific manner. nih.govbohrium.com

First Phosphorylation (TFV → TFV-MP): The initial conversion of tenofovir to tenofovir monophosphate (TFV-MP) is predominantly catalyzed by adenylate kinase 2 (AK2) . nih.govbohrium.comscholarsportal.info This mitochondrial and cytosolic enzyme has been identified as the key kinase for this step in peripheral blood mononuclear cells (PBMCs), as well as in vaginal and colorectal tissues. nih.govbohrium.com

Second Phosphorylation (TFV-MP → TFV-DP): The subsequent phosphorylation of TFV-MP to the active TFV-DP is more varied depending on the cellular environment.

In PBMCs and vaginal tissue, pyruvate kinase isozymes (PKM and PKLR) are the primary enzymes responsible for this conversion. nih.govbohrium.comnih.gov

In colorectal tissue, muscle-type creatine (B1669601) kinase (CKM) is the principal kinase that catalyzes the formation of TFV-DP from TFV-MP. nih.govnih.govresearchgate.net

This tissue-specific activation pathway highlights the differential metabolic handling of tenofovir in various compartments relevant to viral infection and transmission. nih.gov

The efficacy of Tenofovir Disoproxil is closely linked to the concentration and persistence of the active TFV-DP metabolite within target cells. nih.gov TFV-DP is characterized by a remarkably long intracellular half-life, which allows for sustained antiviral pressure. nih.govnih.gov This persistence varies by cell type. For example, the median intracellular half-life has been measured at approximately 150 hours in resting peripheral blood mononuclear cells (PBMCs) and 95 hours in primary human hepatocytes. researchgate.netnih.gov In red blood cells, the half-life is even longer, estimated at around 17 days. asm.org

The measurement of intracellular TFV-DP concentrations, often expressed in femtomoles (fmol) per million cells, serves as a key pharmacokinetic marker. Studies have reported a wide range of concentrations, reflecting interindividual variability and adherence patterns. clinpgx.org

| Cell Type | Parameter | Value | Source |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | Mean Concentration | 76.1 fmol/10⁶ cells (range: 16.3-212) | clinpgx.org |

| Median Half-Life | 150 hours (range: 60 to >175) | nih.gov | |

| Primary Human Hepatocytes | Half-Life | 95 ± 6 hours | researchgate.net |

| Red Blood Cells (from Dried Blood Spots) | Median Steady-State Concentration (Daily Dosing) | 1,605 fmol/punch (SD: 405) | asm.org |

| Median Half-Life | 17 days (range: 14-23) | asm.org | |

| PBMCs (Single Dose) | Median Peak Concentration | 16 fmol/10⁶ cells (range: 7.6-163) | plos.org |

This table compiles data from multiple studies to show the measured concentrations and persistence of the active metabolite TFV-DP in different cellular environments.

Comparative Intracellular Pharmacokinetics with Tenofovir Disoproxil Fumarate (TDF)

The key difference in the pharmacokinetic profiles of TAF and TDF lies in their efficiency at delivering the active metabolite, tenofovir diphosphate (TFV-DP), into target cells while minimizing systemic exposure to tenofovir. natap.orgengland.nhs.uk Clinical research has consistently shown that TAF achieves significantly higher concentrations of TFV-DP within peripheral blood mononuclear cells (PBMCs) compared to TDF, despite being administered at a much lower dose. nih.govnih.gov

This enhanced intracellular delivery is a direct consequence of TAF's greater plasma stability. nih.govresearchgate.net By remaining intact in the bloodstream, more of the prodrug is available to enter target cells like lymphocytes. researchgate.net Once inside, it is efficiently converted to tenofovir and subsequently to the active TFV-DP. nih.govnih.gov This process leads to an accumulation of the active metabolite in HIV target cells. natap.org In contrast, much of the TDF dose is converted to tenofovir systemically, resulting in higher plasma tenofovir levels and less efficient loading into target cells. nih.govnih.gov

A meta-analysis of several studies highlighted that TAF leads to approximately 6.5-times higher intracellular concentrations of TFV-DP, while resulting in 91% lower plasma concentrations of tenofovir when compared to TDF. nih.gov This optimized delivery mechanism is central to the clinical profile of TAF.

Research Findings on Plasma and Intracellular Concentrations

Multiple studies have quantified the pharmacokinetic differences between TAF and TDF. An analysis combining data from three trials found that tenofovir concentrations in plasma were 91% lower with a TAF-containing regimen compared to a TDF-containing regimen. natap.org Conversely, the concentration of the active metabolite TFV-DP in PBMCs was approximately 4- to 5.3-fold higher in patients receiving TAF. england.nhs.uknih.gov

Another study involving patients switching from a TDF-based regimen to a TAF-based regimen provided intra-individual comparative data. The findings were consistent, showing a 90% decrease in plasma tenofovir concentrations after the switch. nih.gov Simultaneously, the intracellular TFV-DP concentrations in PBMCs increased by 2.41-fold. nih.gov

The table below summarizes the geometric mean concentrations from this switch study:

| Parameter | TDF Regimen | TAF Regimen | Fold Change (TAF vs. TDF) |

|---|

Further research has explored these differences across various levels of adherence. One study found that TFV-DP concentrations in PBMCs were 6.7- to 7.3-fold higher with TAF compared to TDF across high, medium, and low adherence groups. nih.gov Remarkably, the group with the lowest adherence to TAF still exhibited 2.6-fold higher TFV-DP concentrations than the group with the highest adherence to TDF. nih.gov

The following table presents the steady-state concentrations (Css) of TFV-DP in PBMCs at different adherence levels:

| Adherence Level | F/TDF Regimen | F/TAF Regimen | Fold-Difference (TAF vs. TDF) |

|---|

These substantial differences in intracellular pharmacokinetics, characterized by higher intracellular TFV-DP and lower plasma tenofovir levels for TAF, underscore the distinct profiles of these two tenofovir prodrugs. natap.orgnih.govnih.gov

Molecular Mechanisms of Antiviral Action

Inhibition of Viral Reverse Transcriptase (RT) and DNA Polymerase

The primary mechanism of action for Tenofovir (B777) Diphosphate (B83284) (TFV-DP) is the inhibition of viral polymerases, specifically reverse transcriptase (RT) in retroviruses like HIV and DNA polymerase in other viruses such as Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV). nih.govpatsnap.comnih.gov TFV-DP is a potent inhibitor of HIV-1 reverse transcriptase, with an inhibitory constant (Ki) of approximately 0.022 micromolar. drugbank.com This inhibition occurs through two main interconnected processes: competitive inhibition with the natural substrate and termination of the growing DNA chain. patsnap.comdrugbank.com

Tenofovir Diphosphate (TFV-DP) is structurally similar to the natural deoxyadenosine (B7792050) 5'-triphosphate (dATP). nih.govpatsnap.com Due to this resemblance, TFV-DP acts as a competitive inhibitor, directly competing with dATP for the binding site on viral polymerases. nih.govnih.govdrugbank.com By binding to the active site of the enzyme, TFV-DP prevents the incorporation of the natural dATP substrate into the nascent viral DNA strand. nih.govpatsnap.com The active metabolite of tenofovir prodrugs, tenofovir-diphosphate, was shown to inhibit the incorporation of dATP into a primed DNA template by the EBV DNA polymerase in vitro. nih.govnih.gov This competitive inhibition is a key factor in its ability to halt viral DNA synthesis. drugbank.com

Beyond competitive inhibition, the incorporation of Tenofovir into the viral DNA strand is the decisive step in its antiviral action. patsnap.comdrugbank.com Once the viral polymerase incorporates Tenofovir monophosphate (from TFV-DP) into the growing DNA chain, it acts as a chain terminator. patsnap.comnih.gov This termination occurs because the acyclic structure of Tenofovir lacks the 3'-hydroxyl group that is present in natural deoxynucleotides. patsnap.com The 3'-hydroxyl group is essential for forming the phosphodiester bond required to attach the next nucleotide in the sequence. patsnap.com Without this group, no further nucleotides can be added, effectively halting the elongation of the viral DNA and preventing the synthesis of a complete, functional viral genome. patsnap.comyoutube.com This leads to the inhibition of viral replication. patsnap.comyoutube.com

Molecular Interactions with Viral Polymerase Active Sites

The interaction between Tenofovir Diphosphate (TFV-DP) and the active site of viral polymerases is crucial for its inhibitory activity. In HBV reverse transcriptase (RT), the canonical YMDD (tyrosine-methionine-aspartate-aspartate) amino acid motif within the active site plays a key role in nucleotide binding. nih.gov Computational models suggest that different pockets near this YMDD motif can bind nucleotides and their analogues, like Tenofovir, with varying affinities. nih.gov The (R)-enantiomer of Tenofovir, which structurally resembles natural β-D-dNTPs, is thought to be better equipped to inhibit DNA chain elongation at the level of dNTP recognition and binding by the viral RT. nih.gov Studies comparing HBV and HIV RT have shown that resistance-associated mutations can destabilize the polymerase structure, affecting the binding of TFV-DP. nih.gov For instance, mutations in HIV RT can alter the ATP binding site, which is involved in the phosphorolytic removal of the incorporated drug, a mechanism of resistance. nih.gov

Specificity Against Different Viral Polymerases (e.g., HIV-1 RT, HBV Polymerase, EBV Polymerase)

Tenofovir exhibits potent activity against a range of viral polymerases but demonstrates a crucial selectivity for viral enzymes over human cellular DNA polymerases. wikipedia.orgpatsnap.com This selectivity is fundamental to its clinical utility.

HIV-1 Reverse Transcriptase (HIV-1 RT): Tenofovir is a cornerstone of HIV therapy, where TFV-DP acts as a potent inhibitor of HIV-1 RT. patsnap.com The EC50 (50% effective concentration) values for Tenofovir against HIV-1 have been reported to range from 0.04 µM to 8.5 µM in various cell-based assays. drugbank.com

Hepatitis B Virus (HBV) Polymerase: TFV-DP also effectively inhibits HBV polymerase, interfering with viral replication. nih.govpatsnap.com This activity makes it a first-line treatment for chronic hepatitis B. mdpi.com Tenofovir has been shown to be effective against both wild-type and lamivudine-resistant HBV strains. researchgate.net The high genetic barrier to resistance in HBV is partly explained by the high binding affinity of TFV-DP for the HBV RT and the genetic constraints of the overlapping reading frames in the HBV genome. nih.govnih.gov

Epstein-Barr Virus (EBV) Polymerase: Recent research has demonstrated that Tenofovir prodrugs are potent inhibitors of EBV lytic DNA replication by targeting the viral DNA polymerase. nih.govnih.govmit.edu In cell-based assays, Tenofovir prodrugs showed significantly higher potency than other antivirals like acyclovir (B1169) and penciclovir. nih.govmit.edu The active metabolite, TFV-DP, was found to directly inhibit the EBV DNA polymerase by competing with dATP. nih.gov

The safety and efficacy of Tenofovir rely on its low affinity for human cellular DNA polymerases, including α, β, and the mitochondrial DNA polymerase γ. wikipedia.orgdrugbank.com Studies have shown that TFV-DP is a weak inhibitor of rat DNA polymerases α, δ, and ε, with its incorporation into DNA being approximately 1,000-fold less efficient than that of dATP. nih.govnih.gov This differential affinity ensures that viral replication is targeted while minimizing interference with host cell DNA synthesis. drugbank.com

Table 1: Comparative Potency of Tenofovir Prodrugs Against Epstein-Barr Virus (EBV) Lytic DNA Replication Data based on cell-based assays inducing EBV lytic replication.

| Compound | IC₅₀ (µM) | Comparative Potency Notes |

| Tenofovir Disoproxil Fumarate (B1241708) (TDF) | 0.30 | 10-fold more potent than acyclovir; 7-fold more potent than penciclovir. nih.gov |

| Tenofovir Alafenamide (TAF) | 0.084 | 35-fold more potent than acyclovir; 24-fold more potent than penciclovir; 2-fold more potent than ganciclovir. nih.gov |

| Acyclovir (ACV) | - | Used as a standard comparator. |

| Penciclovir (PCV) | - | Used as a standard comparator. |

| Ganciclovir (GCV) | - | Used as a standard comparator. |

Preclinical Pharmacodynamic and Efficacy Investigations

In Vitro Antiviral Activity in Cell Culture Models

The in vitro antiviral activity of tenofovir (B777) prodrugs has been extensively studied to determine their potency and selectivity against various viruses. These studies typically measure the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a measure of the drug's therapeutic window.

Tenofovir disoproxil fumarate (B1241708) (TDF) is a prodrug designed to increase the oral bioavailability of tenofovir (TFV). nih.gov Once inside the cells, TDF is converted to TFV, which is then phosphorylated to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP). nih.govnih.gov TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain. nih.govfda.gov

Another tenofovir prodrug, tenofovir alafenamide (TAF), has shown greater in vitro potency compared to TDF. nih.govfda.gov In MT-2 cells, the EC50 of an isopropylalaninyl monoamidate phenyl monoester prodrug of tenofovir was 0.005 µM, compared to 5 µM for the parent compound, tenofovir. researchgate.net In cell-based assays against Hepatitis B Virus (HBV), the potency of tenofovir was improved by over 50-fold with the addition of bis-isoproxil progroups. researchgate.net

The following table summarizes the in vitro activity of tenofovir and its prodrugs in various cell lines.

| Compound/Prodrug | Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Tenofovir Alafenamide (TAF) | MT-4 | HIV-1 | 0.005 - 0.007 | 4.7 - 42 | >900 nih.gov |

| Tenofovir Alafenamide (TAF) | PBMCs | HIV-1 | 0.005 - 0.007 | 4.7 - 42 | >1,385 nih.gov |

| Tenofovir Alafenamide (TAF) | MT-2 | HIV-1 | 0.005 - 0.007 | 4.7 - 42 | >8,853 nih.gov |

| Tenofovir (TFV) | MT-4 | HIV-1 | 1.4 - 4.2 | >1000 | >238 nih.gov |

| Tenofovir (TFV) | PBMCs | HIV-1 | 1.4 - 4.2 | >1000 | >286 nih.gov |

| Tenofovir (TFV) | MT-2 | HIV-1 | 1.4 - 4.2 | >1000 | >690 nih.gov |

| Tenofovir (TFV) | HepG2 | HBV | 1.1 | - | - researchgate.net |

| Isopropylalaninyl monoamidate phenyl monoester prodrug of tenofovir | MT-2 | HIV-1 | 0.005 | - | - researchgate.net |

The antiviral activity of tenofovir and its prodrugs has been assessed against a wide range of viral isolates and subtypes. TAF has demonstrated potent antiviral activity against all HIV-1 groups (M, N, and O) and subtypes (A to G), as well as HIV-2. nih.gov Against a panel of 29 primary HIV-1 isolates in peripheral blood mononuclear cells (PBMCs), TAF had a mean EC50 of 3.5 nM, while for HIV-2 isolates, the mean EC50 was 1.8 nM. nih.gov

Tenofovir has also shown full activity against lamivudine-resistant HBV in vitro. researchgate.net However, the adefovir (B194249) resistance mutation rtN236T can result in a three- to four-fold decrease in susceptibility to tenofovir in cell culture. researchgate.net The rtA194T HBV polymerase mutation, which has been identified in patients treated with TDF, did not confer resistance to tenofovir in vitro, either as a single mutation or in combination with a lamivudine-resistant background. researchgate.net

In studies with HIV-1, resveratrol (B1683913) was found to enhance the antiviral activity of tenofovir by up to 10-fold and restored susceptibility in tenofovir-resistant viruses of both subtype B and C. nih.gov

The persistence of the antiviral effect of tenofovir is attributed to the long intracellular half-life of its active metabolite, TFV-DP. In hepatic cells, TFV-DP has an intracellular half-life of 95 hours. researchgate.net Studies have shown that both TAF and TDF exhibit minimal changes in the EC50 upon removal of the prodrug from the cell culture, which demonstrates the persistence of intracellular antiviral activity. nih.gov

Antiviral Efficacy in Animal Models of Infection

Animal models are crucial for the preclinical evaluation of antiretroviral drugs, providing insights into their efficacy in a living organism. Non-human primates (NHPs) and humanized mice are commonly used models for studying HIV infection and prevention. nih.govnih.gov

Studies in macaque or humanized mice models of mucosal simian immunodeficiency virus (SIV), HIV, or simian/human immunodeficiency virus (SHIV) transmission have provided efficacy data for various oral and topical pre-exposure prophylaxis (PrEP) regimens containing TDF. nih.gov In a humanized mouse model of vaginal HIV-1 transmission, a nanoparticle formulation of TDF in a thermosensitive gel provided 100% protection when challenged at 4 and 24 hours post-treatment. nih.gov

In a study with SIV-infected NHPs treated long-term with a combination of TDF, emtricitabine, and dolutegravir, rapid and sustained virological efficacy was observed in all animals. nih.gov Similarly, HIV-susceptible transgenic rats have been used for the rapid preclinical evaluation of antiviral compounds, showing significant reductions in HIV-1 cDNA load in the spleen after treatment with antiretroviral agents. nih.gov A 13-week oral administration of TDF in mice was well-tolerated, with minimal to mild cytomegaly observed in the liver at the highest dose, which was considered an adaptive process. nih.gov

Correlation of Intracellular Metabolite Levels with Preclinical Efficacy

The efficacy of tenofovir prodrugs is directly linked to the intracellular concentrations of the active metabolite, TFV-DP. nih.gov TAF is designed to be more stable in plasma and is primarily converted to TFV intracellularly, leading to higher levels of TFV-DP in PBMCs compared to TDF. nih.gov

In a 10-day monotherapy study in HIV-1-positive adults, TAF demonstrated more potent antiviral activity and higher intracellular TFV-DP levels in PBMCs compared to TDF, at approximately one-tenth of the dose. nih.gov Specifically, 25 mg and 40 mg doses of TAF resulted in mean intracellular TFV-DP area under the curve (AUC) that were approximately 7-fold and 25-fold higher, respectively, than that of 300 mg of TDF. nih.gov This enhanced intracellular delivery of the active moiety is key to the improved in vivo antiviral activity of TAF. nih.gov

In HBV transgenic mice, both TAF and another prodrug, tenofovir amibufenamide fumarate (TMF), showed significantly stronger inhibition of HBV DNA replication compared to TDF. nih.gov This correlated with the pharmacokinetic profiles of the prodrugs, which influence their metabolic activation and pharmacological response. nih.gov The ratio of intracellular metabolites to their corresponding endogenous nucleotides (e.g., TFV-DP to dATP) is considered a potential marker for treatment efficacy. researchgate.net

Mechanisms of Viral Resistance and Cross Resistance in Preclinical Settings

Identification of Resistance-Associated Mutations (RAMs) in Viral Polymerase/Reverse Transcriptase In Vitro

In vitro studies have been instrumental in identifying key mutations within the viral reverse transcriptase (RT) of HIV-1 and the polymerase of HBV that confer resistance to tenofovir (B777).

For HIV-1, the primary resistance-associated mutation (RAM) selected by tenofovir in vitro is the K65R substitution in the reverse transcriptase enzyme. asm.orgnih.gov This mutation has been consistently observed in resistance selection experiments. asm.org In addition to K65R, other mutations have been identified, often in combination with K65R or in the context of pre-existing resistance to other nucleoside reverse transcriptase inhibitors (NRTIs). For instance, insertions between codons 67 and 70 of the RT have been shown to confer high-level resistance to tenofovir. nih.gov Furthermore, the presence of thymidine (B127349) analogue-associated mutations (TAMs) can also contribute to reduced tenofovir susceptibility. nih.gov

In the case of HBV, the genetic barrier to tenofovir resistance is considered high. nih.govox.ac.uk However, in vitro studies have identified certain mutations associated with reduced susceptibility. While mutations like rtS78T and rtA194T did not show resistance in vitro, a quadruple mutation (rtL180M, rtT184L, rtA200V, and rtM204V) has been demonstrated to decrease tenofovir susceptibility. nih.gov Other reported mutations in HBV polymerase linked to potential tenofovir resistance include combinations like rtA194T with rtL180M and rtM204V, and a triple substitution of rtS106C, rtH126Y, and rtD134E. nih.gov

| Virus | Primary Mutation | Other Associated Mutations/Insertions |

| HIV-1 | K65R | Insertions between codons 67 and 70, Thymidine Analogue-Associated Mutations (TAMs) |

| HBV | None singularly dominant | Quadruple mutant (rtL180M, rtT184L, rtA200V, rtM204V), rtA194T + rtL180M + rtM204V, rtS106C + rtH126Y + rtD134E |

Molecular Basis of Reduced Susceptibility (e.g., Altered Binding, Excision)

The molecular mechanisms underlying resistance to tenofovir primarily involve two key processes: decreased incorporation of the active drug metabolite, tenofovir diphosphate (B83284) (TFV-DP), into the growing viral DNA chain and increased excision of the incorporated drug. nih.gov

The K65R mutation in HIV-1 RT is a prime example of a mutation that reduces the incorporation of TFV-DP. This substitution is thought to alter the conformation of the dNTP binding site, leading to steric hindrance and a decreased affinity for tenofovir diphosphate, thereby favoring the incorporation of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).

Another significant mechanism of resistance, particularly for NRTIs in general, is the ATP-mediated pyrophosphorolysis or "excision" of the chain-terminating nucleotide analogue. nih.gov While tenofovir is generally less susceptible to excision than some other NRTIs, certain mutational patterns, especially those involving multiple TAMs, can enhance this process. nih.gov For instance, HIV-1 RT containing multiple TAMs can excise incorporated NRTIs at a higher rate compared to the wild-type enzyme. nih.gov

In HBV, the structural differences between tenofovir and adefovir (B194249), another nucleotide analogue, play a role in their differential resistance profiles. Tenofovir possesses a chiral center that appears to allow for a more favorable binding to the HBV RT compared to adefovir. nih.gov Mutations that confer resistance to adefovir may also reduce the binding affinity of tenofovir, but often not to a degree that results in clinical resistance. nih.gov

Cross-Resistance Profiles with Other Nucleos(t)ide Analogues and Antiviral Classes

Cross-resistance, where a mutation conferring resistance to one drug also reduces susceptibility to other drugs, is a significant concern in antiviral therapy. In vitro studies have been pivotal in mapping the cross-resistance profiles of tenofovir-resistant strains.

For HIV-1, the K65R mutation, while primarily selected by tenofovir, also confers cross-resistance to other NRTIs, including abacavir, didanosine, lamivudine (B182088), and emtricitabine. Conversely, the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, can increase the susceptibility of HIV-1 to tenofovir, a phenomenon known as hypersusceptibility or resensitization. nih.gov However, the accumulation of multiple TAMs can lead to broad cross-resistance across the NRTI class, including reduced susceptibility to tenofovir. nih.gov Viruses with insertions between codons 67 and 70 exhibit high-level resistance to all approved NRTIs. nih.gov Tenofovir generally retains its activity against viruses with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors. nih.gov

In the context of HBV, cross-resistance patterns are also observed. Nucleotide analogues like tenofovir are typically effective against HBV strains that are resistant to nucleoside analogues such as lamivudine, entecavir, and telbivudine. nih.gov However, the rtA194T mutation, when combined with lamivudine resistance mutations (rtL180M and rtM204V), has been associated with tenofovir resistance in HIV/HBV co-infected patients. nih.gov

| Virus | Resistance Mutation(s) | Cross-Resistance Profile |

| HIV-1 | K65R | Cross-resistance to abacavir, didanosine, lamivudine, emtricitabine |

| M184V | Increased susceptibility to tenofovir (resensitization) nih.gov | |

| Multiple TAMs | Broad NRTI cross-resistance, including tenofovir nih.gov | |

| Insertions (codons 67-70) | High-level resistance to all NRTIs nih.gov | |

| HBV | rtA194T + rtL180M + rtM204V | Reduced susceptibility to tenofovir in the presence of lamivudine resistance nih.gov |

Structural and Computational Biology Studies

Molecular Modeling and Docking Simulations of Prodrug and Metabolite Interactions with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These simulations are instrumental in understanding how the prodrug, Tenofovir (B777) Disoproxil, and its active metabolite, Tenofovir, interact with their biological targets.

Initial studies have used docking simulations to explore the binding of Tenofovir Disoproxil Fumarate (B1241708) (TDF) to various proteins. One such study investigated the interaction between TDF and the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), an immune checkpoint protein. nih.govnih.gov Using software such as Autodock Vina, Pyrx, and Discovery Studio, researchers predicted that TDF could bind to and inhibit CTLA-4, particularly when it is complexed with its ligands B7-1 and B7-2. nih.govnih.govresearchgate.net The docking analysis revealed that the prodrug form had a high binding affinity, primarily through van der Waals forces. nih.gov

Further computational studies have focused on the active form of the drug, Tenofovir, and its interaction with viral enzymes. Docking simulations have been performed to model the binding of Tenofovir to the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting a potential binding mode within the same region occupied by other antiviral drugs like Remdesivir.

The table below summarizes key findings from various molecular docking studies involving Tenofovir Disoproxil and its metabolites.

| Compound | Target Protein | Software Used | Key Findings |

| Tenofovir Disoproxil Fumarate (TDF) | CTLA-4/B7-1, CTLA-4/B7-2 | Autodock Vina, Pyrx v.09.8, BioVia Discovery Studio | Predicted stable inhibitory activity; binding initiated conformational changes in the target protein. nih.govresearchgate.netnih.gov |

| Tenofovir | Hairpin Aptamer | Autodock VINA | Demonstrated binding within the loop region of the aptamer, suggesting a mechanism for target recognition. nih.gov |

| Tenofovir | SARS-CoV-2 RdRp | Not Specified | Corroborated binding to the same region as Remdesivir, suggesting a potential mechanism of action. nih.gov |

This table is generated based on data from cited research articles.

X-ray Crystallography and NMR Spectroscopy of Protein-Ligand Complexes

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods for determining the three-dimensional structure of molecules and their complexes at atomic resolution. researchgate.netresearchgate.net These techniques have been vital in visualizing how the active metabolite of Tenofovir Disoproxil interacts with its primary target, HIV-1 Reverse Transcriptase (RT).

Crystal structures of HIV-1 RT in complex with the active, diphosphorylated form of Tenofovir (Tenofovir-diphosphate) and with Tenofovir-terminated DNA have been successfully determined. rcsb.org One study resolved the ternary complex of RT, a DNA template-primer, and the incoming Tenofovir-diphosphate at a 3.0 Å resolution. rcsb.org A second structure of the RT-DNA complex after the incorporation of Tenofovir at the primer terminus was resolved at 3.1 Å. rcsb.org These structures reveal that the incorporated Tenofovir can adopt multiple conformations at the 3' end of the DNA primer. rcsb.org Crucially, the structural data shows that Tenofovir lacks the structural "handles" that protrude beyond the normal substrate envelope, which are exploited by resistance mechanisms against other nucleoside RT inhibitors like AZT. rcsb.org

While specific NMR structures of Tenofovir Disoproxil or its metabolites complexed with target enzymes are not prominently reported, NMR spectroscopy is a key technique for studying such interactions. researchgate.net For instance, NMR has been used to characterize the binding of various non-nucleoside inhibitors to HIV-1 RT, demonstrating that chemical shifts in the NMR spectrum can correlate with the inhibitory activity of the compounds. researchgate.net Other NMR studies have focused on characterizing the Tenofovir Disoproxil Fumarate molecule itself or quantifying its release from delivery systems. nih.govresearchgate.net

The crystallographic data for key complexes are detailed below.

| Complex | PDB ID | Resolution | Method | Key Structural Insights |

| HIV-1 RT with Tenofovir-terminated DNA | Not specified in source | 3.1 Å | X-ray Diffraction | The incorporated Tenofovir appears to adopt multiple conformations at the 3' primer terminus. rcsb.org |

| HIV-1 RT, DNA, and Tenofovir-diphosphate (ternary complex) | Not specified in source | 3.0 Å | X-ray Diffraction | Shows the binding of the active drug as an incoming substrate before incorporation. rcsb.org |

| HIV-1 RT with AZT-terminated DNA | 3V6D | 2.70 Å | X-ray Diffraction | Provides a comparative structure showing how other inhibitors bind and induce conformational changes. nih.gov |

This table is generated based on data from cited research articles.

Conformational Analysis and Dynamics Simulations of Prodrug Activation

The conversion of the prodrug Tenofovir Disoproxil to the active Tenofovir is a critical step for its antiviral activity. This activation occurs via hydrolysis, which removes the disoproxil groups. nih.gov Molecular dynamics (MD) simulations provide a computational lens to study the physical movements of atoms and molecules over time, offering insights into the stability and conformational changes of the prodrug and its complexes.

MD simulations have been employed to assess the stability of Tenofovir Disoproxil Fumarate (TDF) when complexed with protein targets. nih.govnih.gov In a study of TDF's interaction with the CTLA-4/B7-1 and CTLA-4/B7-2 complexes, simulations were run for 10 nanoseconds using the YASARA Dynamics program and the AMBER03 forcefield. nih.gov The results indicated that the TDF ligand forms stable complexes and that its binding can induce significant conformational changes in the target protein. nih.govnih.gov Such simulations help to understand the dynamic behavior of the prodrug upon binding and can reveal the stability of these interactions over time. nih.gov

While direct MD simulations detailing the entire multi-step hydrolysis and phosphorylation activation pathway of Tenofovir Disoproxil are complex, the existing simulations of the prodrug-protein complex provide valuable information on its dynamic behavior and stability prior to metabolic activation. nih.govnih.gov

In Silico Prediction of Antiviral Activity and Resistance Pathways

Computational, or in silico, methods are increasingly used to predict the efficacy of antiviral drugs and to understand the mechanisms by which viruses develop resistance. rcsb.org These approaches can screen for potential resistance mutations and model their impact on drug binding and efficacy, guiding clinical strategies.

For Tenofovir, computational models have been essential in understanding its high genetic barrier to resistance in viruses like HBV and HIV. Structural analysis of HIV-1 RT complexed with Tenofovir revealed that the drug fits snugly within the active site, lacking features that could be easily exploited by resistance mutations. rcsb.org

In silico workflows have been developed to predict drug resistance mutations by calculating the change in binding free energy upon amino acid substitutions in the target protein. One such approach uses residue scanning and Prime MM-GBSA calculations to rapidly screen for mutations that would weaken drug binding. This method has been successfully validated for predicting resistance mutations in HIV-RT for other drugs and can be applied to Tenofovir.

Systematic reviews combining clinical data with structural analysis have cataloged mutations associated with Tenofovir resistance in HBV. While resistance is rare, it appears to depend on the accumulation of multiple mutations, often including rtL180M, rtA181V/T, and rtM204I/V, which can be identified and analyzed computationally. In vitro characterization of computationally identified mutations, such as the quadruple mutation MLVV (rtL180M, rtT184L, rtA200V, and rtM204V), confirmed a decreased susceptibility to Tenofovir, validating the predictive power of these in silico approaches.

The table below lists some key resistance-associated mutations for Tenofovir that have been studied through a combination of in silico and in vitro methods.

| Virus | Mutation(s) | Effect on Tenofovir Susceptibility | Associated Findings |

| HBV | rtS78T, rtA194T | No resistance observed in vitro. | Reported in clinical cases but not confirmed to confer resistance phenotypically. |

| HBV | MLVV (rtL180M, rtT184L, rtA200V, rtM204V) | Decreased susceptibility (3.28 to 5.34-fold increase in EC50). | Severely impairs viral replication capacity, which can be restored by other compensatory mutations. |

| HBV | L180M, M204I/V, N236T | Associated with Tenofovir resistance. | Often found as part of a suite of mutations, overlapping with resistance to other nucleotide analogues. |

This table is generated based on data from cited research articles.

Advanced Research Topics and Methodological Innovations

Development of Novel Preclinical Drug Delivery Strategies (e.g., Long-Acting Formulations, Nanoparticles, Implants)

The development of novel drug delivery strategies for tenofovir (B777) prodrugs is a significant area of research, aiming to enhance therapeutic efficacy and patient adherence. These strategies focus on creating long-acting formulations that can deliver the drug over extended periods, reducing the need for frequent dosing.

Long-acting injectable formulations, nanoparticles, and implantable devices are at the forefront of this research. mdpi.com For instance, subcutaneous reservoir-style implants are being developed for the sustained delivery of tenofovir alafenamide (TAF). researchgate.net These implants can be made from biodegradable polymers like poly(ε-caprolactone) (PCL) and are designed to release the drug at a controlled rate over several months. mdpi.com The performance of these implants is influenced by factors such as the implant's surface area, the thickness of the polymer walls, and the specific formulation of TAF used. mdpi.com

Nanoparticle-based delivery systems have also shown promise. mdpi.com Tenofovir disoproxil fumarate (B1241708) (TDF) has been encapsulated in polymeric nanoparticles to improve its bioavailability. rjptonline.orgresearchgate.net These nanoparticles can be formulated into various delivery systems, such as thermosensitive vaginal gels, offering a novel approach for localized drug delivery. nih.gov The use of ion-pairing agents in nanoparticle formulations has been explored to increase the encapsulation efficiency of TDF. nih.gov Furthermore, tenofovir-tethered gold nanoparticles have been investigated as a multifunctional, long-acting therapeutic option. nih.gov

Intravaginal rings (IVRs) represent another innovative delivery method. nih.gov IVRs have been designed to release TDF at a sustained rate, leading to significantly higher tissue concentrations of the active drug compared to the delivery of tenofovir itself. nih.govnih.gov

The in vitro release kinetics of tenofovir from various experimental formulations are a critical aspect of their preclinical evaluation. These studies provide essential data on the rate and mechanism of drug release, which helps in optimizing the formulation design for desired therapeutic outcomes.

For implantable devices, in vitro release studies have demonstrated the ability to achieve zero-order release kinetics, meaning the drug is released at a constant rate over time. mdpi.com For example, subcutaneous implants containing tenofovir alafenamide (TAF) have shown linear release profiles for over 200 days. mdpi.com The release rate from these implants can be modulated by altering the physical characteristics of the implant, such as the wall thickness of the polymer tube. mdpi.com Studies have shown an inverse relationship between the wall thickness of poly(ε-caprolactone) (PCL) implants and the release rate of TAF. mdpi.commdpi.com For instance, TAF release rates between approximately 0.91 and 0.15 mg/day have been observed for wall thicknesses of 45 and 200 µm, respectively. mdpi.com A sustained release of TAF at a rate of 0.28 ± 0.06 mg/day over 180 days has been achieved in vitro. mdpi.com

Intravaginal rings (IVRs) have also been shown to exhibit sustained release with pseudo-zero-order kinetics. nih.gov In one study, IVRs released tenofovir disoproxil fumarate (TDF) at a cumulative rate of 64.0 ± 7.1 μg per day. nih.gov

For nanoparticle formulations, in vitro release studies have shown that they can sustain the release of TDF. rjptonline.org The release mechanism from these nanoparticles can be evaluated by fitting the data to various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. rjptonline.org Similarly, in vitro diffusion studies of tenofovir from gel formulations have been conducted using Franz diffusion cells, with release rates for tenofovir ranging from 3.475 to 3.825 μg/cm²/min½. researchgate.net

The stability of the drug within the formulation during release is also a key parameter. For TAF implants, the purity of the remaining drug has been analyzed after in vitro release studies to assess degradation. nih.gov The hydrolysis of TAF is influenced by factors like pH and water content within the implant's microenvironment. researchgate.net

Table 1: In Vitro Release Rates of Tenofovir Prodrugs from Experimental Formulations

| Formulation Type | Tenofovir Prodrug | Release Rate | Study Duration | Release Kinetics |

|---|---|---|---|---|

| Subcutaneous Implant | Tenofovir Alafenamide (TAF) | 0.28 ± 0.06 mg/day | 180 days | Zero-order mdpi.com |

| Subcutaneous Implant | Tenofovir Alafenamide (TAF) | 0.91 mg/day (45 µm wall) | Not Specified | Membrane-controlled mdpi.com |

| Subcutaneous Implant | Tenofovir Alafenamide (TAF) | 0.15 mg/day (200 µm wall) | Not Specified | Membrane-controlled mdpi.com |

| Intravaginal Ring | Tenofovir Disoproxil Fumarate (TDF) | 64.0 ± 7.1 µg/day | 28 days | Pseudo-zero-order nih.gov |

| Vaginal Gel | Tenofovir | 3.475 to 3.825 µg/cm²/min½ | Not Specified | Not Specified researchgate.net |

The preclinical pharmacokinetic evaluation of novel delivery systems for tenofovir prodrugs is essential to understand their in vivo performance. These studies are typically conducted in animal models, such as mice, dogs, sheep, and non-human primates, to assess the absorption, distribution, metabolism, and excretion of the drug delivered from these advanced formulations. nih.govnih.gov

For subdermal implants delivering tenofovir alafenamide (TAF), preclinical studies in beagle dogs have been conducted. nih.gov Following intravenous administration of TAF, plasma and peripheral blood mononuclear cells (PBMCs) are collected to determine the pharmacokinetic profile. nih.gov In a study with TAF implants in dogs, the concentration of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in PBMCs was found to be significantly higher than levels associated with efficacy in humans. nih.gov

Intravaginal rings (IVRs) releasing tenofovir disoproxil fumarate (TDF) have been evaluated in sheep and pigtailed macaques. nih.govnih.gov In sheep, IVRs releasing TDF resulted in vaginal tissue levels of tenofovir that were 86-fold higher than those achieved with IVRs releasing tenofovir itself. nih.gov In pigtailed macaques, a reservoir IVR eluting TDF demonstrated consistent tenofovir levels in vaginal secretions and tissue over six months of continuous use. nih.gov

Pharmacokinetic studies in pregnant and postpartum women have also been conducted to evaluate TDF and TAF. nih.gov These studies are crucial for understanding potential pharmacokinetic changes during pregnancy. nih.gov In one such study, tenofovir-diphosphate (TFV-DP) concentrations in dried blood spots and peripheral blood mononuclear cells were measured. nih.gov

The analysis of residual drug in implants after in vivo studies is another important aspect of preclinical evaluation, providing information on the in vivo release rate and drug stability. nih.gov These comprehensive preclinical pharmacokinetic assessments are vital for predicting the clinical performance of novel drug delivery systems and for guiding the design of future clinical trials. nih.govnih.gov

Table 2: Preclinical Pharmacokinetic Studies of Novel Tenofovir Prodrug Delivery Systems

| Delivery System | Tenofovir Prodrug | Animal Model | Key Findings |

|---|---|---|---|

| Subdermal Implant | Tenofovir Alafenamide (TAF) | Beagle Dogs | TFV-DP levels in PBMCs were over 30 times higher than those associated with efficacy in humans. nih.gov |

| Intravaginal Ring | Tenofovir Disoproxil Fumarate (TDF) | Sheep | Vaginal tissue levels of tenofovir were 86-fold higher compared to rings releasing tenofovir. nih.gov |

| Intravaginal Ring | Tenofovir Disoproxil Fumarate (TDF) | Pigtailed Macaques | Consistent tenofovir levels in vaginal secretions and tissue over 6 months. nih.gov |

Biomarker Discovery and Validation in Preclinical Models Related to Prodrug Metabolism and Activity

The discovery and validation of biomarkers in preclinical models are crucial for understanding the metabolism and activity of tenofovir prodrugs. These biomarkers can provide insights into the conversion of the prodrug to its active form, tenofovir diphosphate (TFV-DP), and its effect on biological systems.

One area of focus is on biomarkers of bone metabolism. nih.gov Studies have investigated the impact of tenofovir disoproxil fumarate (TDF) on bone health by measuring various biomarkers. nih.gov In youth with HIV, treatment with TDF led to increases in bone alkaline phosphatase, parathyroid hormone, and osteopontin. nih.gov These changes were observed to be reversible upon discontinuation of TDF. nih.gov Such biomarkers are valuable tools for monitoring the potential effects of tenofovir prodrugs on bone turnover in preclinical and clinical settings. nih.gov

The intracellular concentration of the active metabolite, TFV-DP, is a key biomarker of prodrug activity. mdpi.com Preclinical studies with long-acting formulations of tenofovir alafenamide (TAF) aim to achieve and maintain target concentrations of TFV-DP in peripheral blood mononuclear cells (PBMCs), which are associated with antiviral efficacy. nih.gov

The development of new analytical methods is also important for biomarker discovery. For example, liquid chromatography-mass spectrometry (LC-MS) is used to characterize the composition of unstable formulations and identify the predominant products of TAF hydrolysis, which can serve as biomarkers of drug degradation. researchgate.net

Furthermore, understanding the relationship between prodrug structure, pharmacokinetic characteristics, and metabolic activation is essential for designing more effective prodrugs. nih.gov Studies comparing different tenofovir ester prodrugs, such as TDF and TAF, have revealed that factors like stability in intestinal fluid and hepatic/intestinal stability influence their oral bioavailability and subsequent metabolic activation. nih.gov These findings provide a basis for identifying biomarkers that can predict the in vivo performance of new tenofovir prodrugs.

Rational Design and Synthesis of Next-Generation Tenofovir Prodrugs and Analogs

The rational design and synthesis of next-generation tenofovir prodrugs and analogs aim to improve upon the existing therapeutic agents by enhancing their pharmacological properties. The goal is to develop compounds with improved oral bioavailability, greater cell permeability, and a more favorable safety profile. nih.gov

The development of tenofovir prodrugs has evolved from tenofovir disoproxil fumarate (TDF) to tenofovir alafenamide (TAF), which has greater plasma stability and potent antiviral activity at a lower dose. nih.gov This progression provides valuable insights for the design of new tenofovir prodrugs. nih.gov The key is to understand the relationship between the prodrug's structure, its pharmacokinetic characteristics, metabolic activation, and pharmacological response. nih.gov

One successful approach has been the ProTide technology, which has led to the development of approved antiviral agents like TAF. nih.gov This technology involves modifying the phosphonate (B1237965) group of tenofovir to create lipophilic prodrugs that can more easily penetrate cell membranes. nih.gov

The synthesis of next-generation prodrugs involves creating various ester modifications to improve antiviral activity and reduce adverse reactions. nih.gov Researchers are also exploring peptidomimetic conjugates of acyclic nucleoside phosphonates to enhance their pharmacokinetic profiles. researchgate.net

The design of biologic prodrugs with enhanced specificity for sites of inflammation is another innovative strategy. nih.gov This approach involves creating activatable antibodies that target specific molecules upregulated at sites of inflammation, thereby delivering the therapeutic agent more precisely. nih.gov

The synthesis of these new compounds requires reliable and scalable procedures to produce sufficient quantities for biological evaluation and pharmacokinetic studies. researchgate.net Both solution-phase and solid-phase synthesis strategies are employed to create a diverse range of prodrug candidates. researchgate.net

Methodological Advancements in Preclinical Assessment of Nucleotide Prodrugs

Methodological advancements in the preclinical assessment of nucleotide prodrugs are crucial for accelerating the development of new and improved antiviral agents. These advancements encompass a range of techniques and approaches that provide a more comprehensive understanding of a prodrug's behavior in biological systems.

A key area of advancement is in the analytical techniques used to measure drug concentrations and their metabolites. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful tool for quantifying tenofovir and its prodrugs in various biological matrices, such as plasma, tissues, and cells. nih.govnih.gov This allows for detailed pharmacokinetic and biodistribution studies.

In vitro models are also becoming more sophisticated. The use of cell cultures to assess antiviral activity and cytotoxicity is a standard practice. nih.gov Additionally, in vitro release studies using apparatus like Franz diffusion cells provide valuable data on drug release kinetics from topical and transdermal formulations. researchgate.net

The development of in silico models and computational tools is another significant advancement. nih.gov These models can help in the rational design of prodrugs by predicting their physicochemical properties, metabolic stability, and potential for drug-target interactions. nih.gov This can streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Furthermore, there is a growing emphasis on the use of relevant animal models that can accurately predict human outcomes. nih.gov The selection of appropriate animal models is critical for evaluating the efficacy and safety of new drug delivery systems, such as long-acting implants. nih.gov For example, mice and sheep, with macaques as a complementary species, have been recommended for the preclinical evaluation of TAF implants. nih.gov

The integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling is also becoming increasingly important. This approach helps to establish a quantitative relationship between drug exposure and its therapeutic effect, which is essential for optimizing dosing regimens and predicting clinical efficacy.

常见问题

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of Tenofovir Disoproxil Isopropoxycarbonyl to improve yield and purity?

- Methodological Answer: Optimization involves multi-step processes, including selection of starting materials (e.g., isopropoxycarbonyl intermediates) and purification techniques. A three-step synthesis route has been reported to enhance yield by 15–20% compared to traditional methods, with reduced solvent use and elimination of heavy metal catalysts. Critical parameters include temperature control during esterification and phosphonate coupling, as well as chromatography for isolating stereoisomers .

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer: In silico predictive models (e.g., QSAR tools) and standardized aquatic toxicity assays (e.g., Daphnia magna LC50 tests) are recommended to estimate ecotoxicological endpoints. Collaborative studies with environmental agencies can fill data gaps, particularly for biodegradation and bioaccumulation potential. Current safety data sheets lack empirical data, necessitating tiered testing frameworks .

Q. What methodological approaches are recommended for quantifying this compound and its metabolites in biological matrices?

- Methodological Answer: LC/MS/MS with isotopically labeled internal standards (e.g., deuterated tenofovir) achieves precision (RSD <5%) and sensitivity (LOQ: 1 ng/mL). For non-biological samples, validated spectrofluorimetric methods (excitation/emission: 280/360 nm) offer cost-effective quantification. Method validation must include matrix effect assessments and stability testing under varying pH conditions .

Advanced Research Questions

Q. What strategies are employed to characterize and quantify degradation products of this compound under varying storage conditions?

- Methodological Answer: Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) coupled with HRMS and NMR identify major impurities, such as mono-POC isomers and desmethyl derivatives. Accelerated stability testing at 40°C/75% RH over 6 months reveals hydrolysis-driven degradation, requiring pH-controlled formulations (pH 6–7) to minimize ester bond cleavage .

Q. How does the stability profile of this compound compare to other prodrugs like Tenofovir Alafenamide Fumarate in formulation development?

- Methodological Answer: this compound exhibits higher hygroscopicity than Tenofovir Alafenamide Fumarate (TAF), necessitating desiccants in solid dosage forms. Comparative Arrhenius studies show TAF’s activation energy (Ea: 85 kJ/mol) exceeds Isopropoxycarbonyl’s (Ea: 72 kJ/mol), indicating greater thermal stability for TAF. Excipient compatibility studies are critical for both to avoid catalytic degradation .

Q. What experimental models are used to study the emergence of antiviral resistance to this compound in vitro?

- Methodological Answer: Serial passage of HIV-1 in MT-4 cells under subtherapeutic drug pressure (0.1–1.0 µM) identifies resistance mutations (e.g., K65R in reverse transcriptase). Phenotypic assays (e.g., PhenoSense HIV) quantify fold-changes in IC50. Complementary molecular docking studies predict steric hindrance effects of prodrug modifications on viral enzyme binding .

Data Contradictions and Gaps

- Toxicity Data : Acute toxicity (LD50) and chronic exposure effects remain uncharacterized in current safety sheets. Researchers should prioritize in vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) and genotoxicity studies (Ames test) .

- Ecological Impact : No empirical data exist for soil mobility or algal toxicity. Predictive models like ECOSAR v2.0 suggest moderate aquatic toxicity (EC50: 10–100 mg/L), requiring validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。